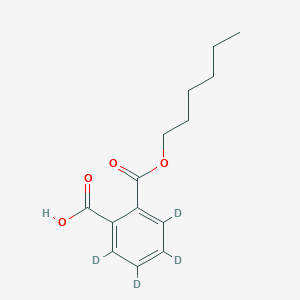

Monohexyl phthalate-d4

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18O4 |

|---|---|

Molecular Weight |

254.31 g/mol |

IUPAC Name |

2,3,4,5-tetradeuterio-6-hexoxycarbonylbenzoic acid |

InChI |

InChI=1S/C14H18O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16)/i5D,6D,8D,9D |

InChI Key |

XOSNGXNHDRYFEF-PKHQNOSGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCC)[2H])[2H] |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Contextualization Within Phthalate Research and Stable Isotope Chemistry

Significance of Deuterated Analogs in Environmental and Biomedical Research

Deuterated compounds are molecules where one or more hydrogen atoms are replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. musechem.com This subtle change in mass does not significantly alter the chemical properties of the molecule but makes it distinguishable from its non-deuterated counterpart by mass spectrometry. musechem.comnih.gov This characteristic is invaluable in analytical chemistry. nih.gov In environmental and biomedical research, deuterated analogs are widely used as internal standards. When added to a sample, they behave almost identically to the native analyte during extraction, cleanup, and analysis, thus compensating for any loss of the target compound and variations in instrument response. mdpi.com This leads to more accurate and reliable quantification of the analyte's concentration in complex matrices like urine, blood, water, and soil.

Monohexyl Phthalate-d4 as a Reference Material in Phthalate (B1215562) Studies

This compound is specifically used as an internal standard for the quantification of monohexyl phthalate, a primary metabolite of di-n-hexyl phthalate. lgcstandards.com By spiking a known amount of this compound into a sample, researchers can accurately measure the concentration of the unlabeled monohexyl phthalate. This is crucial for human biomonitoring studies that assess exposure to phthalates from various sources, including consumer products and medical devices. unil.ch It is also employed in environmental monitoring to quantify the leaching of phthalates from plastics into the environment.

Synthesis Methodologies for Deuterated Phthalates for Research Applications

The synthesis of deuterated phthalate esters for research purposes requires efficient and precise methods to ensure high isotopic enrichment and chemical purity. One general and effective synthetic route utilizes readily available and inexpensive deuterated starting materials, such as o-xylene-D10. nih.gov The resulting deuterated phthalate esters are then rigorously analyzed using techniques like ¹H NMR and mass spectrometry to confirm their structure and the abundance of the deuterium isotope. nih.gov The development of scalable and reliable methods for deuterium labeling is an active area of research, driven by the increasing demand for these compounds in various scientific fields, including drug discovery and materials science. researchgate.net

Historical Development of Stable Isotope Tracers in Analytical Chemistry

The use of stable isotopes as tracers dates back to the early 20th century. numberanalytics.com The pioneering work of scientists like Frederick Soddy, who first proposed the existence of isotopes, and the subsequent development of mass spectrometry by J.J. Thomson and F.W. Aston, laid the foundation for this field. nih.gov In the 1930s, Rudolph Schoenheimer and David Rittenberg were among the first to use stable isotopes, specifically deuterium, to trace the metabolic fate of molecules in biological systems. nih.gov The development of more sophisticated analytical instruments, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), has further expanded the applications of stable isotope tracers, making them essential tools in a wide range of scientific disciplines. nih.govacs.org

Chemical and Physical Properties of Monohexyl Phthalate D4

Molecular Structure and Isotopic Labeling

The chemical structure of this compound is characterized by a benzene (B151609) ring with two adjacent carboxyl groups. One carboxyl group is esterified with a hexyl group, and the other remains as a carboxylic acid. The "d4" designation indicates that four hydrogen atoms on the benzene ring have been replaced with deuterium (B1214612) atoms. nih.gov

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its application in analytical methods.

| Property | Value |

| Molecular Formula | C₁₄H₁₄D₄O₄ lgcstandards.com |

| Molecular Weight | 254.31 g/mol nih.govlgcstandards.com |

| Appearance | Solid, gel-like, colorless to off-white lgcstandards.com |

| Storage Temperature | +20°C lgcstandards.com |

Application in Environmental Contaminant Research Involving Phthalates

Tracing Environmental Fate and Transport of Phthalates Using Stable Isotope Analogs

The environmental distribution of phthalates is extensive, with these compounds being detected in air, water, soil, and sediment. gpcgateway.comresearchgate.netrsc.org Understanding the movement and persistence of phthalates in these compartments is crucial for assessing their environmental impact. Stable isotope analogs like Monohexyl phthalate-d4 are instrumental in these fate and transport studies.

By introducing a known quantity of a deuterated standard into an environmental system, researchers can trace the pathways of the corresponding native pollutant. Because the labeled and unlabeled compounds exhibit almost identical behavior in terms of sorption to soil and sediment, water solubility, and volatility, the deuterated analog acts as a reliable tracer. sigmaaldrich.comepa.gov This allows for the precise tracking of processes such as:

Adsorption and Desorption: Quantifying the extent to which phthalates bind to soil particles, sediment, and sludge.

Transport: Following the movement of phthalates through water systems or their potential to leach from soil into groundwater. gpcgateway.com

Atmospheric Deposition: Tracking phthalates that adhere to dust particles and are subsequently deposited in various environments. gpcgateway.com

Isotope fractionation analysis, which measures changes in the isotopic ratios of a compound as it undergoes degradation, can also provide insights into the transformation processes affecting phthalates in the environment. acs.org The use of stable isotope-labeled compounds is a cornerstone of studies aiming to model the environmental behavior of these ubiquitous plasticizers. rsc.orgnih.gov

Methodologies for Detection and Quantification in Environmental Matrices (e.g., Water, Soil, Dust)

Accurate quantification of phthalates in complex environmental matrices such as water, soil, and household dust is challenging due to potential sample loss during extraction and matrix-induced signal suppression or enhancement in analytical instruments. mdpi.comresearchgate.net Isotope dilution mass spectrometry (IDMS) is the gold-standard analytical approach to address these issues, and it relies on the use of stable isotope-labeled internal standards like this compound. sigmaaldrich.com

The general workflow involves:

Spiking: A known amount of the deuterated standard (e.g., this compound) is added to the environmental sample at the beginning of the preparation procedure. frontiersin.org

Extraction: The analytes, along with the standard, are extracted from the matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). core.ac.uk

Analysis: The extract is analyzed using chromatographic methods, typically Gas Chromatography (GC) or Liquid Chromatography (LC), coupled with Mass Spectrometry (MS). researchgate.netcore.ac.uk

The mass spectrometer distinguishes between the native phthalate (B1215562) and its heavier deuterated analog based on their mass-to-charge ratio (m/z). researchgate.net Any loss of the target analyte during the sample preparation process will be mirrored by a proportional loss of the deuterated standard. sigmaaldrich.com By calculating the ratio of the native analyte's signal to the internal standard's signal, analysts can correct for these variations and achieve highly accurate and precise quantification. oup.com This technique is essential for reliable monitoring of phthalate levels in various environmental media. nih.govresearchgate.net

Table 1: Analytical Methods Utilizing Deuterated Phthalate Standards

| Analytical Technique | Matrix | Role of Deuterated Standard (e.g., this compound) | Research Findings |

| GC-MS | Water, Wine, Soil | Internal standard for quantification; corrects for analyte loss during extraction and derivatization. frontiersin.orgcore.ac.ukoiv.int | Enables precise measurement of low-level phthalate contamination in drinking water and agricultural soil. researchgate.netfrontiersin.org |

| LC-MS/MS | Water, Serum, Dust | Internal standard for isotope dilution; minimizes matrix effects and improves precision. sigmaaldrich.comoup.com | Allows for the direct measurement of biologically active monoester metabolites in various matrices. oup.comnih.gov |

| HS-SPME-GC-MS | Vegetable Oil | Internal standard to improve reproducibility and correct for matrix effects in headspace analysis. mdpi.comresearchgate.net | Facilitates the transfer and reliable quantification of phthalates from complex food matrices. mdpi.com |

Research on Phthalate Leaching and Migration from Materials using Deuterated Standards

Phthalates are not chemically bound to the polymer matrix of plastics, which allows them to leach or migrate into the surrounding environment, including food, beverages, and medical solutions. mdpi.comnih.gov Studies investigating this migration are critical for assessing human exposure. Deuterated standards are fundamental to the accuracy of these leaching experiments. researchgate.net

In a typical migration study, a material is placed in contact with a simulant (e.g., a food or beverage proxy). acs.org To quantify the amount of phthalate that leaches, a deuterated internal standard is spiked into the simulant or the final extract before analysis. nih.govacs.org This approach has been used to investigate leaching from a wide array of products:

Food Contact Materials: Quantifying the migration of phthalates from plastic packaging, containers, and processing equipment into food. mdpi.comresearchgate.net

Medical Devices: Measuring the leaching of phthalates like Di-(2-ethylhexyl) phthalate (DEHP) from IV bags, tubing, and filters into medical solutions. nih.gov

Agricultural Plastics: Assessing the leaching of plasticizers from polyethylene (B3416737) mulching films into agricultural soil. frontiersin.org

For instance, one study found that a neonatal expiratory filter set could leach up to 54,600 μg of DEHP. nih.gov Another investigation into polyvinyl chloride (PVC) microplastics measured leaching rates for various phthalates, with DEHP leaching at a rate of 0.122 μg per day from a sample containing 38% DEHP by weight. acs.org The use of deuterated standards ensures that such reported values are accurate, accounting for any analytical variability. sigmaaldrich.com

Table 2: Examples of Phthalate Leaching Studies Using Deuterated Standards

| Material Studied | Phthalate Measured | Leaching Simulant/Matrix | Key Finding |

| Medical Devices (n=72) | Di-(2-ethylhexyl) phthalate (DEHP) | Water/Ethanol | DEHP was found in 98% of devices; a neonatal expiratory filter leached 54,600 μg. nih.gov |

| PVC Microplastics | DEHP, Diisononyl phthalate (DINP) | Water | Leaching rates were continuous over 120 days, with DEHP leaching at 0.122 μ g/day from one sample. acs.org |

| Polyethylene Mulching Films | Dibutyl phthalate (DBP), Benzylbutyl phthalate (BBP) | Soil | Significant leaching of DBP and BBP from mulching films into agricultural soil was observed. frontiersin.org |

| Plastic Water Bottles | Various Phthalates | Water | Bisphenol A and 4-nonylphenol (B119669) were detected in incubated samples, indicating migration can occur. researchgate.net |

Studies on Microbial Degradation of Phthalates and Metabolite Formation

The biodegradation of phthalates by microorganisms is a major route of their removal from the environment. rsc.org The initial step in the aerobic and anaerobic degradation of many dialkyl phthalates is the hydrolysis of one of the ester bonds by microbial esterases or lipases. who.intd-nb.info This process forms the corresponding monoalkyl phthalate and an alcohol. For example, the widely used plasticizer di-(2-ethylhexyl) phthalate (DEHP) is first metabolized to Mono-(2-ethylhexyl) phthalate (MEHP). plos.orgmedchemexpress.com Similarly, di-n-hexyl phthalate would be degraded to Monohexyl phthalate.

Isotopically labeled compounds, including deuterated monoesters like this compound, are invaluable tools for studying these microbial degradation pathways. nih.gov Researchers use them to:

Identify Metabolites: Confirm the identity of intermediate products, such as the formation of specific monoesters from their parent diesters. plos.org

Elucidate Pathways: Trace the transformation of the initial phthalate through various metabolic steps, sometimes leading to the complete mineralization to CO₂ and water. who.intnih.gov

Quantify Degradation Rates: Measure the rate at which a specific microbial strain or a mixed microbial community can break down a phthalate compound under controlled laboratory conditions. nih.govnih.gov

For example, studies have used labeled substrates to follow the transformation of DEHP and have identified MEHP as a key intermediate. plos.org Further research on Rhodococcus jostii RHA1 demonstrated its ability to grow on various monoalkyl phthalate esters, including monohexyl phthalate, and identified specific enzymes responsible for their hydrolysis. nih.gov

Table 3: Common Phthalate Diesters and Their Primary Monoester Metabolites

| Parent Phthalate Diester | Primary Monoester Metabolite |

| Di-(2-ethylhexyl) phthalate (DEHP) | Mono-(2-ethylhexyl) phthalate (MEHP) plos.org |

| Di-n-butyl phthalate (DBP) | Mono-n-butyl phthalate (MBP) plos.org |

| Diethyl phthalate (DEP) | Monoethyl phthalate (MEP) medchemexpress.com |

| Dimethyl phthalate (DMP) | Monomethyl phthalate (MMP) oup.com |

| Di-n-hexyl phthalate | Mono-n-hexyl phthalate (MHP) nih.gov |

| Benzylbutyl phthalate (BBP) | Monobenzyl phthalate (MBzP) and Monobutyl phthalate (MBP) researchgate.net |

Utility in Human Biomonitoring Science for Phthalate Exposure

Development of Biomonitoring Methodologies for Phthalate (B1215562) Metabolites Using Monohexyl Phthalate-d4 as Internal Standard

The development of robust biomonitoring methods is critical for understanding human exposure to phthalates. Measuring the parent phthalate compounds is often unreliable due to the risk of sample contamination from plastics in the laboratory environment. oup.com Therefore, scientific methods focus on measuring their metabolites in urine, which are specific indicators of exposure. oup.comnih.gov

Isotope-dilution mass spectrometry is the gold standard for this analysis, and it relies on isotopically labeled internal standards like this compound. vulcanchem.com When added to a sample at the beginning of the analytical procedure, it experiences the same conditions as the native (non-labeled) metabolites. By comparing the final signal of the labeled standard to the signal of the native metabolite, analysts can precisely calculate the initial concentration of the metabolite in the sample, compensating for any variability in extraction recovery or instrument response. researchgate.net This approach significantly enhances the accuracy and precision of biomonitoring data, which is essential for comparing results across different studies and populations. oup.com

Analytical Strategies for Phthalate Metabolite Quantification in Biological Samples (e.g., Urine, Serum, Blood)

The quantification of phthalate metabolites in biological matrices is a multi-step process designed to isolate and measure these compounds at very low concentrations. mdpi.com Urine is the most common matrix for assessing phthalate exposure because metabolites are excreted in it relatively quickly and at higher concentrations than in blood or serum. nih.govnih.govnih.gov

The typical analytical workflow involves:

Enzymatic Deconjugation: In the body, phthalate metabolites are often conjugated with glucuronic acid to facilitate excretion. An enzyme, β-glucuronidase, is used to cleave this bond, converting the metabolites back to their free form for analysis. researchgate.netdphen1.comnih.gov

Sample Extraction and Cleanup: Solid-phase extraction (SPE) is a widely used technique to extract the metabolites from the complex biological matrix (like urine or serum) and remove interfering substances. nih.govnih.govnih.govnih.gov This step concentrates the analytes, increasing the sensitivity of the method.

Instrumental Analysis: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique. nih.govoup.comkoreascience.kr HPLC separates the different phthalate metabolites from each other, and the MS/MS detector provides highly sensitive and specific quantification by monitoring unique mass transitions for each metabolite and its corresponding labeled internal standard, such as this compound.

| Biological Matrix | Key Preparation Steps | Primary Analytical Technique | Role of Isotope-Labeled Standards |

|---|---|---|---|

| Urine | Enzymatic Hydrolysis (β-glucuronidase), Solid-Phase Extraction (SPE) | LC-MS/MS | Quantification and correction for analytical variability. nih.gov |

| Serum/Blood | Protein Precipitation, Solid-Phase Extraction (SPE) | LC-MS/MS | Accurate measurement in a complex matrix with lower analyte concentrations. nih.govnih.gov |

| Amniotic Fluid | Enzymatic Hydrolysis, Solid-Phase Extraction (SPE) | LC-MS/MS | Enables sensitive detection of fetal exposure. scirp.org |

| Meconium/Semen | Solid-Phase Extraction (SPE) | On-line SPE-HPLC-MS/MS | Allows for quantification in alternative biological matrices. acs.org |

Research on Sample Collection, Storage, and Processing for Biomonitoring Studies

The integrity of samples is paramount for accurate biomonitoring results. Research has focused on minimizing pre-analytical errors that can affect phthalate metabolite concentrations.

Sample Collection: A significant challenge in phthalate research is the ubiquitous presence of parent phthalate compounds in the environment, leading to potential external contamination. To avoid this, urine and blood samples must be collected in containers known to be free of phthalates, such as polypropylene (B1209903) or glass. frontiersin.org

Storage and Stability: Studies have investigated the stability of phthalate metabolites under various storage conditions. Long-term frozen storage, typically at -20°C or -80°C, is standard practice to ensure the integrity of the analytes over time. nih.govkoreascience.krtechno-press.org Research has shown that while some degradation can occur, especially at room temperature, concentrations remain relatively stable when samples are kept frozen, allowing for future analysis of archived specimens. nih.govkoreascience.kr For example, one study found that concentrations of several phthalate metabolites decreased by up to 15-44% after 8 weeks at room temperature, highlighting the need for proper cold storage. koreascience.kr

Processing: Minimizing contamination during sample processing is crucial. This includes using phthalate-free labware and reagents and processing samples in a clean environment. The measurement of metabolites rather than the parent compounds helps to circumvent many issues of background contamination from the analytical process itself. oup.com

Standardization and Inter-laboratory Comparison in Biomonitoring Programs

To ensure that data from different studies and countries are comparable, robust quality assurance and quality control programs are essential. These programs help standardize methods and validate the accuracy of laboratory results. oup.comnih.gov

Inter-laboratory comparison investigations or proficiency testing programs are a key component of this effort. nih.govnih.gov In these programs, multiple laboratories are sent identical samples with unknown concentrations of phthalate metabolites to analyze. The results are then compared to a reference value to assess each laboratory's performance. oup.com

Programs like the German External Quality Assessment Scheme (G-EQUAS) and initiatives within the European Human Biomonitoring Initiative (HBM4EU) play a crucial role in harmonizing the measurement of phthalate biomarkers across numerous labs. nih.govnih.govcbs8.comresearchgate.neteu-parc.eu The use of isotope-dilution methods with labeled internal standards like this compound is fundamental to the success of these programs, as it allows laboratories using slightly different protocols to achieve comparable and accurate results. nih.govresearchgate.net Successful participation in these schemes provides confidence that a laboratory can generate reliable data for large-scale biomonitoring surveys and epidemiological studies. nih.govresearchgate.net

| Program/Initiative | Objective | Number of Participating Labs (Example) | Key Outcome |

|---|---|---|---|

| HBM4EU QA/QC Program | Assess and improve comparability of biomarker analysis for phthalates and DINCH. nih.gov | 28 | Achieved an average satisfactory performance rate of 90% across labs, improving data comparability in 14 EU countries. nih.govresearchgate.net |

| German External Quality Assessment Scheme (G-EQUAS) | Provide regular proficiency testing for a wide range of environmental and occupational toxicants, including phthalates. cbs8.comresearchgate.net | Varies by analyte (e.g., 3-37 labs in 2010) | Establishes a long-term external quality assurance framework used by laboratories worldwide to validate their methods. nih.govcbs8.com |

| CDC Biomonitoring Quality Assurance | Ensures accuracy and reliability of measurements in U.S. State Public Health Laboratories. | Limited to specific US-funded labs | Harmonizes methods and ensures high-quality data for national programs like NHANES. nih.gov |

Investigation of Metabolic and Transformational Pathways of Phthalates

Elucidation of Primary and Secondary Metabolic Pathways of Phthalate (B1215562) Esters using Deuterated Tracers

The investigation of phthalate metabolism is often complicated by background levels of these compounds in the environment and laboratory settings. The use of deuterated tracers, such as Monohexyl phthalate-d4, provides a powerful strategy to overcome this challenge. By introducing a known amount of the labeled compound, researchers can accurately distinguish the metabolites originating from the administered dose from pre-existing, unlabeled phthalates. This approach significantly enhances the sensitivity and reliability of metabolic studies.

The primary metabolic pathway for most phthalate diesters, including DnHexP, is the hydrolysis of one of the ester linkages, resulting in the formation of the corresponding monoester metabolite. In this case, DnHexP is metabolized to Monohexyl phthalate. By using deuterated DnHexP, researchers can trace the formation of this compound and subsequent secondary metabolites.

Secondary metabolic pathways involve further oxidation of the alkyl side chain of the monoester. These reactions can include hydroxylation and oxidation, leading to the formation of various oxidized metabolites. For instance, studies on other phthalates like di(2-ethylhexyl)phthalate (DEHP) using deuterium-labeled compounds have successfully identified several secondary metabolites, including hydroxylated and carboxylated forms. nih.gov This demonstrates the utility of deuterated tracers in mapping out complex metabolic networks. The use of this compound allows for the precise tracking of these subsequent biotransformation steps, providing a complete picture of the metabolic fate of DnHexP.

Human studies with deuterium-labeled DEHP have shown that a significant portion of the administered dose is absorbed and excreted as various metabolites in the urine within 48 hours. nih.govresearchgate.net These studies have been crucial in determining the fractional excretion of both primary and secondary metabolites, providing valuable data for human exposure assessment. researchgate.netnih.gov A similar methodological approach utilizing this compound can yield critical data on the absorption, distribution, metabolism, and excretion of DnHexP.

Role of Deuterated Phthalates in In Vitro and In Vivo Metabolic Studies

Deuterated phthalates like this compound are instrumental in both in vitro and in vivo metabolic studies, each providing unique insights into the biotransformation of the parent compounds.

In vitro studies often utilize cell cultures (e.g., placental cells), tissue homogenates, or purified enzymes to investigate specific metabolic reactions and pathways in a controlled environment. nih.gov For example, in vitro systems can be used to identify the specific enzymes responsible for the hydrolysis of DnHexP to this compound. Furthermore, by incubating this compound with liver microsomes, researchers can identify the formation of secondary, oxidized metabolites and elucidate the enzymatic machinery involved, such as cytochrome P450 enzymes. nih.gov The use of the deuterated form ensures that the detected metabolites are unequivocally derived from the administered compound, avoiding confusion with any potential background contamination in the experimental setup. Studies have demonstrated that the primary active metabolite of DEHP, mono-(2-ethylhexyl) phthalate (MEHP), can induce oxidative stress responses in human placental cells in vitro. nih.gov A similar approach with this compound could be used to assess the potential toxicity of the primary metabolite of DnHexP.

In vivo studies , typically conducted in animal models or human volunteers, provide a more holistic understanding of the metabolic fate of phthalates, encompassing absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov Administering a known dose of a deuterated parent compound allows for the tracking of its metabolites in various biological matrices such as urine, blood, and feces over time. nih.gov This has been successfully demonstrated in studies with deuterated DEHP and di-isononylphthalate (DINP), where the kinetics of metabolite excretion were determined in human volunteers. researchgate.netnih.gov Similarly, administering deuterated DnHexP would enable the quantification of this compound and its downstream metabolites in urine, providing crucial data on the extent of absorption and the rates of metabolism and elimination. Such studies are vital for developing accurate pharmacokinetic models and for refining human biomonitoring strategies.

Research on Enzymatic Hydrolysis and Conjugation Mechanisms of Phthalate Metabolites

The initial and rate-limiting step in the metabolism of phthalate diesters is the enzymatic hydrolysis to their corresponding monoesters. researchgate.net This reaction is catalyzed by a variety of non-specific esterases and lipases present in various tissues, including the intestines and liver. researchgate.net Research has identified several enzymes capable of hydrolyzing phthalate esters, including cholesterol esterase and carboxylesterases. researchgate.net

Specifically, studies on the enzymatic degradation of monoalkyl phthalates have been conducted. For instance, a hydrolase from the bacterium Gordonia sp. has been shown to effectively hydrolyze a range of monophthalate esters, including monohexyl phthalate. nih.gov This indicates that microorganisms in the environment and potentially in the gut microbiome could play a role in the further degradation of these primary metabolites.

| Substrate | Hydrolytic Activity |

|---|---|

| Monoethyl phthalate | Effective |

| Monobutyl phthalate | Effective |

| Monohexyl phthalate | Effective |

| Mono-2-ethylhexyl phthalate | Effective |

Following the initial hydrolysis to this compound and potential subsequent oxidation, these metabolites can undergo Phase II conjugation reactions. The most common conjugation pathway for phthalate monoesters is glucuronidation, where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety to the metabolite. nih.gov This process increases the water solubility of the metabolites, facilitating their excretion in urine. nih.gov The extent of glucuronidation can vary depending on the specific phthalate monoester. For more lipophilic monoesters, a significant portion is excreted as the glucuronide conjugate. nih.gov Investigating the glucuronidation of this compound and its oxidized metabolites is crucial for a complete understanding of their elimination from the body.

Kinetic Modeling Approaches for Phthalate Metabolism Utilizing Stable Isotopes

Kinetic modeling is a powerful tool for quantitatively describing the time course of absorption, distribution, metabolism, and excretion of chemicals in the body. The use of stable isotopes like deuterium (B1214612) in these studies provides high-quality data essential for developing robust pharmacokinetic models.

By administering a single oral dose of a deuterated phthalate monoester, such as D4-MEHP or D4-MnBP, researchers can collect detailed time-course data on the urinary excretion of the parent monoester and its secondary metabolites. nih.gov This data allows for the estimation of key kinetic parameters, including elimination half-lives and the fraction of the dose excreted as each metabolite.

For example, a study involving oral administration of D4-MEHP to male volunteers determined the mean elimination half-life of D4-MEHP to be approximately 3.5 hours. nih.gov The study also quantified the excretion of four of its secondary metabolites, with the total recovery in urine being 62% of the administered dose within 46 hours. nih.gov

| Compound | Mean Elimination Half-Life (hours) | Major Metabolites | Total Urinary Excretion (% of dose) |

|---|---|---|---|

| D4-MEHP | 3.5 ± 1.4 | D4-5cx-MEPP, Oxidized metabolites | ~62% |

| D4-MnBP | 1.9 ± 0.5 | D4-3OH-MnBP, D4-3cx-MPP | 52-130% |

Data adapted from a study on male volunteers after a single oral dose. nih.gov

A similar approach using this compound would be invaluable for understanding the toxicokinetics of the primary metabolite of DnHexP. By tracking the appearance and disappearance of this compound and its metabolites in urine over time, a kinetic model can be constructed. Such a model would be instrumental in predicting internal exposure levels based on biomonitoring data and in conducting more accurate risk assessments for DnHexP. These models can help to understand how factors such as dose and route of exposure might influence the metabolic profile and clearance of the compound.

Contribution to Exposure Assessment Frameworks and Methodologies

Methodological Development for Estimating Phthalate (B1215562) Intake and Systemic Exposure

The development of robust analytical methods is the cornerstone of accurately estimating phthalate intake and the resulting systemic exposure. Human exposure to parent phthalates, like di-n-hexyl phthalate (DnHexP), is primarily assessed through the biomonitoring of their metabolites in urine. nih.govfoodpackagingforum.orgresearchgate.net Mono-n-hexyl phthalate (MnHexP) is a primary metabolite of DnHexP and other mixed side-chain phthalates. nih.govresearchgate.net

The analytical process typically involves the use of gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). jst.go.jpnih.govoiv.intnih.govplos.orgoiv.int These highly sensitive techniques can detect and quantify trace levels of phthalate metabolites in complex biological matrices like urine and blood. researchgate.netresearchgate.netnih.gov To ensure the accuracy of these measurements, a known quantity of a deuterated internal standard, such as Monohexyl phthalate-d4, is added to the sample before analysis. acs.org

Because this compound is chemically identical to the native MnHexP but has a different mass due to the deuterium (B1214612) atoms, it behaves similarly during sample preparation and analysis. sigmaaldrich.comeuropa.eu Any loss of the analyte during extraction or variations in instrument response can be corrected for by monitoring the signal of the deuterated standard. europa.eunih.gov This isotope dilution method significantly improves the precision and accuracy of the quantification, allowing for more reliable estimations of phthalate intake. researchgate.net

Recent biomonitoring studies have utilized these advanced methods to reveal widespread exposure to certain phthalates. For instance, studies in Germany and Denmark have detected MnHexP in a significant percentage of urine samples from both children and adults, indicating ongoing exposure to its parent compounds. nih.govfoodpackagingforum.orgresearchgate.netnih.gov The ability to accurately quantify these low-level exposures is crucial for establishing baseline levels in the population and identifying trends over time. nih.gov

Table 1: Analytical Techniques for Phthalate Metabolite Quantification

| Analytical Technique | Common Use | Key Advantage |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of phthalates and their metabolites in various samples. jst.go.jpoiv.intplos.org | High sensitivity and selectivity for complex matrices. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Simultaneous quantification of multiple phthalate metabolites in biological samples. nih.gov | Considered a precise method for very low concentrations. researchgate.net |

| Isotope Dilution | Used in conjunction with MS techniques to improve accuracy. researchgate.net | Corrects for analytical variability and matrix effects. europa.eunih.gov |

Role of Deuterated Standards in Validating Exposure Assessment Models

Exposure assessment models are mathematical tools used to estimate human exposure to chemicals based on various factors, including environmental concentrations, dietary habits, and product use. hbm4eu.eu Validating these models with real-world data is essential to ensure their accuracy and predictive power. Deuterated standards like this compound are instrumental in generating the high-quality biomonitoring data needed for this validation process.

By providing precise measurements of internal exposure (i.e., the amount of a substance that has entered the body), biomonitoring data serves as a benchmark against which the estimates from exposure models can be compared. hbm4eu.eu If the model's predictions align with the measured biomarker levels, it increases confidence in the model's ability to assess exposure in broader populations where biomonitoring may not be feasible.

Pharmacokinetic models, which describe the absorption, distribution, metabolism, and excretion of chemicals in the body, are a key component of exposure assessment. researchgate.net Studies using deuterated analogs, such as D4-ring-labelled DEHP, have been conducted to understand the human metabolism of phthalates. researchgate.netresearchgate.net These studies provide critical data on the half-lives and excretion patterns of phthalate metabolites, which are essential parameters for refining exposure models. nih.govnih.gov

The use of deuterated internal standards in analytical methods ensures that the biomonitoring data used to validate these models is as accurate as possible. nih.govplos.orgnih.gov For example, in studies analyzing phthalates in wine or food, deuterated standards help to overcome matrix effects, where other components in the sample can interfere with the analysis, leading to more accurate results. nih.govnih.gov This enhanced accuracy is crucial when the models are used to inform public health policies and risk assessment frameworks. researchgate.net

Table 2: Research Findings on Phthalate Exposure and Model Validation

| Study Focus | Key Finding | Implication for Exposure Assessment |

|---|---|---|

| German Biomonitoring | Detection of MnHexP in over 60% of children's urine samples in 2020/21. foodpackagingforum.org | Highlights the need for accurate exposure models to identify sources. |

| Danish Biomonitoring | Significantly higher urinary MnHxP in summer, potentially linked to sunscreen use. nih.gov | Demonstrates the importance of considering seasonal and product-based exposure pathways in models. |

| Pharmacokinetic Studies | Use of labeled DEHP to study human metabolism and identify key metabolites. researchgate.netresearchgate.net | Provides essential data for developing and validating pharmacokinetic models. |

| U.S. Fast Food Analysis | Detection of both traditional and replacement plasticizers in fast food items. draugust.com | Indicates that dietary exposure models need to be updated to include emerging chemicals. |

Assessment of Exposure from Diverse Sources and Pathways (e.g., Dietary, Environmental, Product-based) using Analytical Methods

Dietary Exposure: Food is considered a primary source of human exposure to many phthalates. nih.govheudorf.orgfood.gov.uk Phthalates can migrate into food from packaging materials, processing equipment, and environmental contamination. europa.eufood.gov.uk Numerous studies have used analytical methods with deuterated internal standards to measure phthalate concentrations in a wide variety of foodstuffs, including dairy products, meats, and beverages. nih.govdraugust.comfood.gov.ukresearchgate.net For example, a study in New York found that di-2-ethylhexyl phthalate (DEHP) was the most frequently detected phthalate in a survey of 72 food items. nih.gov The use of deuterated standards in such studies ensures that the data on dietary intake is reliable and can be used to estimate exposure levels in the population. nih.govmdpi.com

Environmental Exposure: Phthalates are ubiquitous environmental contaminants, found in indoor air, dust, water, and soil. jst.go.jpresearchgate.netmdpi.com Inhalation of contaminated air and ingestion of dust are significant exposure pathways, particularly for children. heudorf.orgeuropa.eu Analytical methods have been developed to measure phthalates in these environmental media, often using deuterated standards to ensure accuracy. jst.go.jpscispace.com For instance, a method was validated for determining phthalates in indoor air using deuterated internal standards, allowing for reliable assessment of exposure through inhalation. jst.go.jp

Product-based Exposure: A wide range of consumer products, including personal care products, toys, and medical devices, contain phthalates that can lead to human exposure through dermal contact or leaching. acs.orgheudorf.orgaccustandard.com Studies have quantified the leaching of phthalates from medical supplies, such as IV bags and tubing, using deuterated internal standards to accurately measure the amount of phthalates that could enter a patient's body. acs.org Similarly, the analysis of school supplies and other consumer products helps to identify potential sources of exposure for children and adults. europa.euberkeleyanalytical.com The recent detection of MnHexP in human urine, with higher levels observed in the summer, has led to investigations into sunscreen as a potential source, highlighting the importance of product-based exposure assessment. nih.gov

By using precise analytical methods that incorporate deuterated standards, researchers can piece together the complex puzzle of human exposure to phthalates from these diverse sources. This detailed understanding is critical for developing effective strategies to reduce exposure and protect public health. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Acetyl tributyl citrate | ATBC |

| Benzyl butyl phthalate | BBP |

| Diallyl phthalate | DAP |

| Dibutyl phthalate | DBP |

| Dicyclohexyl phthalate | DCHP |

| Diethyl phthalate | DEP |

| Di(2-ethylhexyl) phthalate | DEHP |

| Di-n-hexyl phthalate | DnHexP |

| Diisobutyl phthalate | DiBP |

| Diisodecyl phthalate | DiDP |

| Diisononyl phthalate | DiNP |

| Dimethyl phthalate | DMP |

| Di-n-octyl phthalate | DnOP |

| Dioctyl terephthalate (B1205515) | DEHT |

| Mono-n-butyl phthalate | MBP |

| Monobenzyl phthalate | MBzP |

| Mono(2-ethylhexyl) phthalate | MEHP |

| Monoethyl phthalate | MEP |

| Mono-n-hexyl phthalate | MnHexP |

| This compound | |

| Monoisobutyl phthalate | MiBP |

Future Research Trajectories and Methodological Innovations Involving Monohexyl Phthalate D4

Advancements in High-Throughput and Non-Targeted Phthalate (B1215562) Analysis

The demand for rapid and comprehensive screening of phthalates in numerous environmental and biological samples has driven the development of high-throughput and non-targeted analytical methods. In these advanced applications, deuterated internal standards like Monohexyl phthalate-d4 are indispensable for ensuring data quality. Their primary role is to correct for variations in sample preparation and to mitigate matrix effects, which can suppress or enhance the analytical signal. mdpi.com

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS) are the cornerstones of modern phthalate analysis. nih.gov The use of isotope dilution mass spectrometry, where a known amount of a deuterated standard is added to each sample, is considered the most precise method for quantification at the low concentrations typical of phthalate metabolites in biological and environmental samples. nih.govfrontiersin.org This approach improves the reproducibility of extraction methodologies and allows for accurate measurement even with simplified and faster sample preparation techniques that are amenable to automation. mdpi.com

Recent advancements include the development of GC-MS methods that can analyze thermally unstable phthalate metabolites without the need for a derivatization step, which simplifies the analytical procedure and reduces chemical waste. nih.govresearchgate.net Furthermore, techniques like precursor ion scanning in LC-MS/MS enable the rapid screening of a wide range of phthalates by targeting a common fragment ion (typically m/z 149), allowing for both targeted and non-targeted identification in a single analysis. mdpi.com In all these high-throughput and non-targeted workflows, the inclusion of deuterated standards is critical for reliable quantification and for reducing the rate of false positives and negatives.

Table 1: Key Advancements in Phthalate Analysis and the Role of Deuterated Standards

| Analytical Advancement | Description | Role of this compound and Other Deuterated Analogs | Reference |

|---|---|---|---|

| Isotope Dilution Mass Spectrometry | Quantification based on the ratio of the native analyte to a known amount of its stable isotope-labeled analog. | Corrects for analyte loss during sample preparation and analysis; mitigates matrix effects, leading to high accuracy and precision. | nih.govdoi.org |

| Derivatization-Free GC-MS | Direct analysis of polar and thermally unstable phthalate monoesters by optimizing GC injector conditions. | Serves as a robust internal standard to ensure accurate quantification in a simplified, faster workflow. | frontiersin.orgresearchgate.net |

| High-Throughput Screening (HTS) | Automated methods, often using simplified extraction (e.g., QuEChERS, SPME), to rapidly process large numbers of samples. | Essential for maintaining quantitative accuracy in streamlined protocols where extraction efficiency may vary. | mdpi.com |

| Non-Targeted Analysis (NTA) | Screening samples for a wide range of known and unknown compounds, often using high-resolution mass spectrometry (HRMS). | Used as a quality control and quantitative reference point within complex datasets to ensure instrument performance and aid in identification. | mdpi.com |

| LC-MS/MS with Precursor Ion Scanning | A screening method that identifies all compounds in a sample that fragment to produce a common product ion characteristic of phthalates (e.g., m/z 149). | Deuterated standards (e.g., BBP-d4, DEHP-d4) are used as internal standards for the quantification of identified phthalates. | mdpi.com |

Development of Novel Deuterated Phthalate Analogs for Emerging Contaminants Research

As regulations restrict the use of common phthalates like Di(2-ethylhexyl) phthalate (DEHP), manufacturers have increasingly turned to alternative plasticizers. isotope.com These "emerging" contaminants, which include terephthalate (B1205515) esters, cyclohexane-1,2-dicarboxylic acid esters, and various other phthalate isomers, are less studied, and their environmental fate and health effects are often poorly understood. isotope.com Research into these new compounds requires the development of corresponding analytical standards, including novel deuterated analogs, for accurate exposure assessment.

The synthesis of stable isotope-labeled standards is a critical area of research. An efficient and general synthetic route for producing deuterium-labeled phthalate esters has been developed using inexpensive and readily available deuterated starting materials, such as o-xylene-d10. doi.org This method involves the oxidation of the deuterated precursor to form phthalic acid-d4, followed by esterification under mild conditions to produce the desired phthalate esters with high isotopic enrichment and chemical purity. doi.org Such synthetic strategies are vital for creating the standards needed to study emerging phthalates.

Commercial and academic laboratories offer custom synthesis of deuterated standards to meet the evolving needs of researchers. chiron.no This capability is crucial for studying the metabolites of new plasticizers, as human exposure is typically assessed by measuring urinary metabolites rather than the parent compounds. nih.gov As new plasticizers are introduced to the market, a parallel effort to synthesize their deuterated monoester metabolites, analogous to this compound, will be essential for future human biomonitoring studies. isotope.com

Table 2: Examples of Emerging Plasticizers and the Need for Deuterated Analogs

| Emerging Plasticizer Class | Example Compound | Rationale for Deuterated Standard Development | Reference |

|---|---|---|---|

| Terephthalate Esters | Di(2-ethylhexyl) terephthalate (DEHTP) | Used as a primary replacement for DEHP; standards like Mono-2-ethylhexyl terephthalate (ring-¹³C₆) are needed for biomonitoring. | isotope.com |

| Cyclohexane-1,2-dicarboxylic acid esters | Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) | Increasingly used in sensitive applications like toys and medical devices; deuterated metabolites are required for exposure studies. | isotope.comrsc.org |

| Trimellitic acid esters | Tris(2-ethylhexyl) trimellitate (TOTM) | Used in PVC applications requiring low volatility; its complex metabolism necessitates labeled standards for tracer studies. | isotope.com |

| Mixed Phthalates | Phthalates with two different ester groups | Synthesized to circumvent regulations on symmetric phthalates; proprietary synthesis technology is needed for pure deuterated standards. | chiron.no |

Integration of Multi-Omics Data with Deuterated Tracer Studies for Mechanistic Insights

Understanding the precise biological mechanisms by which phthalates exert toxic effects is a major goal of environmental health research. A powerful and innovative approach involves integrating stable isotope tracer studies with "multi-omics" technologies (e.g., metabolomics, proteomics, transcriptomics). researchgate.netpattilab.com In this context, a deuterated compound like this compound is not just an analytical standard but a tracer used to follow the metabolic fate of the parent phthalate within a biological system. nih.govnih.gov

In a typical tracer study, an organism or cell culture is exposed to a deuterated phthalate diester. researchgate.net The subsequent appearance of labeled metabolites, such as this compound, can be tracked with high-resolution mass spectrometry. researchgate.netfrontiersin.org This provides a direct view of the metabolic pathways involved in phthalate processing and excretion. nih.gov

Table 3: Conceptual Workflow for Integrating Tracer Studies with Multi-Omics

| Step | Description | Key Objective | Relevant Techniques |

|---|---|---|---|

| 1. Exposure | Introduce a deuterated phthalate diester (e.g., Di-n-hexyl phthalate-d4) to a biological model (cells, organism). | Initiate the metabolic processing of the labeled compound. | Cell culture, animal models. |

| 2. Sample Collection & Tracer Analysis | Collect biological samples (e.g., urine, tissue) over time and analyze for labeled metabolites like this compound. | Track the specific metabolic fate and kinetics of the parent phthalate. | LC-HRMS, Isotope Pattern Analysis. |

| 3. Global Omics Analysis | Analyze parallel samples from control and exposed groups to measure global changes in metabolites, proteins, or gene transcripts. | Identify the overall biological response to phthalate exposure. | Untargeted Metabolomics, Proteomics (e.g., SWATH-MS), Transcriptomics (RNA-Seq). |

| 4. Data Integration | Use bioinformatics and computational algorithms to correlate the presence and concentration of the deuterated tracer metabolites with specific changes observed in the omics data. | Link the specific metabolism of the phthalate to broader biological pathway perturbations. | Multivariate statistics, pathway analysis, computational signal mining. |

| 5. Mechanistic Insight | Synthesize the integrated data to form hypotheses about the mechanisms of toxicity. | Elucidate how phthalate exposure leads to adverse health outcomes at a molecular level. | Systems biology modeling. |

Challenges and Opportunities in Phthalate Research Utilizing Stable Isotopes

Despite the clear advantages of using stable isotope-labeled standards like this compound, researchers face several methodological challenges. However, overcoming these challenges presents significant opportunities for advancing the field of phthalate research.

Challenges:

Cross-Contamination: Phthalates are ubiquitous in laboratory environments, present in plastics, solvents, and dust. This can lead to background contamination of samples and procedural blanks, complicating the analysis of low-level environmental or biological samples. nih.govresearchgate.net Rigorous cleaning protocols and the constant monitoring of blanks are essential to ensure data integrity. nih.gov

Isomer Separation: Many phthalates exist as complex mixtures of structural isomers (e.g., diisononyl phthalate) or may co-elute with other isomers during chromatographic separation (e.g., DEHP and DNOP). wiley.comacgpubs.org While specialized GC columns can improve separation, differentiating isomers often relies on tandem mass spectrometry (MS/MS) to identify characteristic fragment ions, which adds complexity to the analysis. rsc.orgwiley.com

Matrix Effects: Complex sample matrices like urine, blood, and fatty foods can contain co-extracted substances that interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement. mdpi.comnih.gov While deuterated standards are the primary tool to correct for this, severe matrix effects can still impact the limits of detection. nih.gov

Cost and Availability: The synthesis of high-purity, isotopically labeled standards is a complex process, making these compounds expensive. nih.govfrontiersin.org The availability of standards for emerging or obscure phthalate metabolites can also be limited, hindering research on these compounds. researchgate.net

Opportunities:

Enhanced Quantitative Accuracy: The foremost opportunity provided by stable isotopes is the ability to perform isotope dilution analysis. This remains the gold standard for accuracy and precision in quantitative mass spectrometry, enabling reliable risk assessment and exposure science by correcting for analytical variability. doi.orgacs.org

Source Apportionment: Beyond quantification, compound-specific stable isotope analysis (CSIA) of elements like carbon (¹³C/¹²C) can be used to trace the origins of phthalate contamination in the environment. researchgate.net Different manufacturing processes or geographic sources can impart unique isotopic signatures, allowing researchers to distinguish between pollution sources.

Elucidation of Transformation Pathways: The use of labeled compounds as tracers is a powerful tool for studying the environmental degradation and biological metabolism of phthalates. researchgate.netacs.org By tracking the isotopic label, researchers can identify novel degradation products and metabolic pathways, providing critical information for understanding the persistence and toxicity of these compounds. nih.govacs.org

Validation of New Analytical Methods: As new, faster, and more portable analytical technologies are developed, deuterated standards are essential for validating their performance against established reference methods like GC-MS and LC-MS/MS. rsc.org

Table 4: Summary of Challenges and Opportunities in Stable Isotope-Based Phthalate Research

| Area | Description | Reference |

|---|---|---|

| Challenge: Cross-Contamination | Ubiquitous background levels of phthalates in labs can interfere with the analysis of trace amounts in samples. | nih.govresearchgate.net |

| Challenge: Isomer Separation | Structural isomers of phthalates are often difficult to separate chromatographically, requiring advanced MS/MS techniques for differentiation. | rsc.orgwiley.comacgpubs.org |

| Challenge: Cost and Availability | High cost and limited commercial availability of specific deuterated standards can restrict research, especially for emerging contaminants. | nih.govfrontiersin.orgresearchgate.net |

| Opportunity: Unmatched Accuracy | Isotope dilution allows for the most precise and accurate quantification, correcting for sample loss and matrix effects. | doi.orgacs.org |

| Opportunity: Source Tracking | Compound-specific analysis of natural stable isotope ratios (e.g., ¹³C/¹²C) can help identify the sources of phthalate pollution. | researchgate.net |

| Opportunity: Mechanistic Studies | Labeled compounds serve as tracers to map metabolic and environmental degradation pathways in detail. | researchgate.netacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.